molecular formula C11H18O3 B12517899 (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one CAS No. 652986-70-4

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B12517899
CAS No.: 652986-70-4
M. Wt: 198.26 g/mol
InChI Key: OOGJWAPLBYHNLD-JTQLQIEISA-N
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Description

(2S)-2-(hydroxymethyl)-1-oxaspiro[55]undecan-4-one is a spiro compound characterized by a unique structure where a spiro center connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one typically involves the formation of the spiro center through cyclization reactions. One common method includes the reaction of a suitable precursor with a nucleophile under controlled conditions to form the spiro linkage. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, aldehydes, and substituted spiro compounds.

Scientific Research Applications

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.

    1,3-dioxane and 1,3-dithiane spiranes: These compounds share the spiro center but have different heterocyclic rings.

Uniqueness

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other spiro compounds.

Properties

CAS No.

652986-70-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C11H18O3/c12-8-10-6-9(13)7-11(14-10)4-2-1-3-5-11/h10,12H,1-8H2/t10-/m0/s1

InChI Key

OOGJWAPLBYHNLD-JTQLQIEISA-N

Isomeric SMILES

C1CCC2(CC1)CC(=O)C[C@H](O2)CO

Canonical SMILES

C1CCC2(CC1)CC(=O)CC(O2)CO

Origin of Product

United States

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